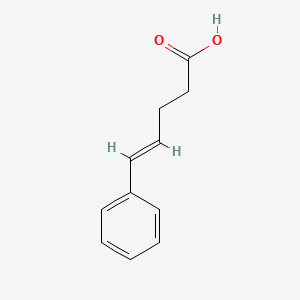

5-Phenylpent-4-enoic acid

Vue d'ensemble

Description

5-Phenylpent-4-enoic acid, also known as PPA, is a compound that has gained significant attention from researchers due to its unique physical and chemical properties. It has a molecular formula of C11H12O2 and an average mass of 176.212 Da .

Synthesis Analysis

The synthesis of 5-Phenylpent-4-enoic acid involves the use of (3-carboxypropyl)triphenylphosphonium bromide in tetrahydrofuran . A solution of sodium bis(trimethylsilyl)amide is added dropwise at 0°C . The solution is then stirred for 30 minutes and cooled to -78°C .Molecular Structure Analysis

The InChI code for 5-Phenylpent-4-enoic acid is 1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ . This indicates the presence of a phenyl group attached to a pent-4-enoic acid.Chemical Reactions Analysis

Asymmetric hydrogenation of the C=C bond in 5-acetylamino-5-phenylpent-4-enoic acid methyl ester or N,N-dimethylamide catalyzed by rhodium complexes with chiral bisphosphine ligands gives the corresponding saturated derivatives with enantioselectivity up to 40% .Physical And Chemical Properties Analysis

5-Phenylpent-4-enoic acid has a melting point of 84-89°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 353.1±21.0°C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique

Catalyst in Chemical Reactions

5-Phenylpent-4-enoic acid has been used in the development of chiral selenium-π-acid catalysts for the asymmetric, oxidative functionalization of alkenes . These catalysts have been applied to the enantioselective intermolecular imidation and intramolecular acyloxylation of olefins .

Asymmetric Oxidations

The compound has been used in asymmetric oxidations of non-activated, non-aromatic C–C π-bonds . This process introduces stereochemical information into simple unsaturated hydrocarbons such as alkenes, which is a very expedient strategy in modern chemical synthesis .

Aerobic Lactonization

5-Phenylpent-4-enoic acid has been used in the aerobic lactonization process . This process involves the formation of lactones (a type of cyclic ester) from the corresponding hydroxy acids in the presence of oxygen .

Research and Development

The compound is used in various research and development applications. For example, it is used in in-vitro studies, which are conducted outside of living organisms.

Material Science

In the field of material science, 5-Phenylpent-4-enoic acid is used in the synthesis of new materials .

Chromatography

In chromatography, a technique for the separation of a mixture, 5-Phenylpent-4-enoic acid is used as a standard for comparison and calibration .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that secondary metabolites from soil microbes, including 5-phenylpent-4-enoic acid, have been found to exhibit nematicidal activity

Mode of Action

It’s known that secondary metabolites from soil microbes can act as nematicides They may exert their effects by disrupting essential biological processes in nematodes, leading to their death or inhibition

Biochemical Pathways

Secondary metabolites from soil microbes, including this compound, have been found to exhibit nematicidal activity . This suggests that the compound may interfere with biochemical pathways essential for the survival or reproduction of nematodes. More research is needed to identify the specific pathways affected by this compound.

Result of Action

Given its nematicidal activity , it can be inferred that the compound likely induces detrimental effects at the molecular and cellular levels in nematodes, leading to their death or inhibition

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil-dwelling microorganisms produce 5-Phenylpent-4-enoic acid , suggesting that soil conditions may affect its production and activity Moreover, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other organisms or compounds in the environment

Propriétés

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpent-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)